molecular formula C11H14N4 B3372110 methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine CAS No. 871825-55-7

methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine

Cat. No. B3372110
CAS RN: 871825-55-7
M. Wt: 202.26
InChI Key: WYIDLXUVRHMPEI-UHFFFAOYSA-N
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Description

“Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine” is a complex organic compound that contains a triazole ring. Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their versatile biological activities and are used in medicinal chemistry .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, including the one , are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They have been found to have potential as analgesic , antiseptic , antimicrobial , antioxidant , anti-urease , anti-inflammatory , diuretics , anticancer , anticonvulsant , antidiabetic and antimigraine agents .

Antifungal Applications

Triazole nucleus is present as a central structural component in a number of antifungal drugs . Some commercially available triazole-containing drugs include fluconazole and voriconazole .

Antidepressant Applications

Triazole compounds are also used in the development of antidepressant drugs . For instance, trazodone and nefazodone are two such drugs that contain a triazole nucleus .

Antihypertensive Applications

Triazole derivatives have been found to have potential as antihypertensive agents . An example of a triazole-containing antihypertensive drug is trapidil .

Industrial Applications

Triazole compounds are widely used in industrial applications such as dyes , photographic materials , photostabilizers , agrochemicals , and corrosion inhibitors .

Materials Science

Triazole compounds have found broad applications in materials science . They are used in the development of new materials due to their unique chemical properties .

Chemical Biology

In the field of chemical biology, triazole compounds are used for bioconjugation and fluorescent imaging . Their ability to form stable covalent bonds with biomolecules makes them ideal for these applications .

Organic Synthesis

Triazole compounds are also used in organic synthesis . They serve as building blocks in the synthesis of more complex organic compounds .

properties

IUPAC Name

N-methyl-1-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-12-6-10-2-4-11(5-3-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIDLXUVRHMPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191219
Record name N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine

CAS RN

871825-55-7
Record name N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871825-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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